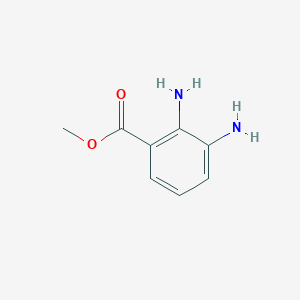

Methyl 2,3-diaminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHLOLVEXWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341265 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107582-20-7 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-diaminobenzoate

This guide provides an in-depth exploration of the synthesis of Methyl 2,3-diaminobenzoate, a valuable intermediate in the pharmaceutical industry for the preparation of various therapeutic agents.[1][2] The primary focus of this document is the efficient esterification of 2,3-diaminobenzoic acid, offering researchers, scientists, and drug development professionals a detailed protocol, mechanistic insights, and practical guidance for this crucial chemical transformation.

Introduction: The Significance of this compound

This compound serves as a key building block in the synthesis of a range of pharmacologically active molecules.[2] Its utility is demonstrated in the preparation of compounds such as methyl 2-ethoxy-4-carboxylate-3-hydro-benzimidazole, a precursor for the synthesis of candesartan, an angiotensin II receptor blocker used to treat hypertension.[1] Furthermore, derivatives of this compound have been investigated for their potential anticancer activities.[1] The strategic importance of this intermediate necessitates a reliable and well-understood synthetic route to ensure high purity and yield, which this guide aims to provide.

The Chemical Transformation: Fischer-Speier Esterification

The synthesis of this compound from 2,3-diaminobenzoic acid is typically achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In the context of this synthesis, methanol is used as both the reactant and the solvent, and an acid catalyst facilitates the reaction.

Mechanistic Insights: The Role of Thionyl Chloride

While traditional Fischer esterification employs strong protic acids like sulfuric acid, a highly effective variation utilizes thionyl chloride (SOCl₂).[4][5] The addition of thionyl chloride to methanol generates anhydrous hydrogen chloride (HCl) in situ. This method is particularly advantageous as it provides a constant supply of the acid catalyst and also acts as a dehydrating agent, reacting with the water produced during the esterification to drive the equilibrium towards the product side.[5]

The reaction mechanism proceeds as follows:

-

Generation of the Catalyst: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride. The generated HCl then protonates the carbonyl oxygen of the 2,3-diaminobenzoic acid.

-

Activation of the Carboxylic Acid: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product, this compound.

Caption: Mechanism of Fischer-Speier Esterification using Thionyl Chloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 3.04 g | 0.02 |

| Methanol | CH₄O | 32.04 | 50 mL | - |

| Thionyl chloride | SOCl₂ | 118.97 | 2.5 mL | 0.03 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3.04 g (0.02 mol) of 2,3-diaminobenzoic acid.

-

Dissolution: Add 50 mL of methanol to the flask and stir the mixture until the solid is fully dissolved.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly and dropwise, add 2.5 mL (0.03 mol) of thionyl chloride to the stirred solution. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Caption: Experimental Workflow for the Synthesis of this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting eluent system is 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 hexane:ethyl acetate.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at around 3.8-3.9 ppm.

-

The aromatic protons will appear as multiplets in the region of 6.5-7.5 ppm.

-

The two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, they are expected around 4.5-5.0 ppm.[6]

-

-

IR (Infrared) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1700-1730 cm⁻¹.

-

The N-H stretching vibrations of the primary amine groups will be visible as two bands in the region of 3300-3500 cm⁻¹.

-

C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will be in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of this compound.

-

Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 135, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 107.[1][2]

-

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,3-Diaminobenzoic Acid: This compound is a skin and eye irritant.[7] Avoid inhalation of dust and direct contact with skin and eyes.

-

Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[8][9][10][11][12] It can cause blindness and damage to the central nervous system.[8] Handle with extreme care in a fume hood, away from ignition sources.

-

Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[7][13][14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[13][15] Always handle thionyl chloride with extreme caution, using appropriate gloves and eye protection, and ensure it does not come into contact with water or moisture.[14][16]

Conclusion

The synthesis of this compound via the Fischer-Speier esterification of 2,3-diaminobenzoic acid using methanol and thionyl chloride is a robust and efficient method. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and essential safety considerations. By understanding the mechanistic nuances and adhering to the outlined procedures, researchers can confidently and safely produce this valuable pharmaceutical intermediate for their drug discovery and development endeavors.

References

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS. [Link]

-

Airgas. Methanol - Airgas - United States (US) SDS HCS 2012 V4.11. [Link]

-

Global Chemie ASCC Limited. SAFETY DATA SHEET Methanol. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Chemistry LibreTexts. 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

Brainly. [FREE] Provide the IR spectrum analysis for methyl benzoate.. [Link]

-

NIST WebBook. Benzoic acid, 3-amino-, methyl ester. [Link]

-

PubChem. Methyl 3,5-diaminobenzoate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

- 1. This compound | 107582-20-7 [m.chemicalbook.com]

- 2. This compound | 107582-20-7 [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. lobachemie.com [lobachemie.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. gcascc.com [gcascc.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. westliberty.edu [westliberty.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. carlroth.com:443 [carlroth.com:443]

A Senior Application Scientist's Guide to the Synthesis of Methyl 2,3-Diaminobenzoate

An In-depth Technical Guide on the Reduction of Methyl 2-amino-3-nitrobenzoate

Executive Summary

The transformation of methyl 2-amino-3-nitrobenzoate to methyl 2,3-diaminobenzoate is a critical reduction reaction that produces a valuable ortho-phenylenediamine (OPD) intermediate. OPDs are foundational building blocks in the synthesis of a wide array of heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials.[1] This guide provides a comprehensive technical overview of this synthesis, grounded in established chemical principles and field-proven methodologies. We will dissect the underlying reaction mechanisms, conduct a comparative analysis of the most effective reduction strategies, and provide detailed, self-validating experimental protocols suitable for a research and development setting. The focus is on causality—explaining not just how to perform the reaction, but why specific reagents and conditions are chosen to ensure safety, efficiency, and high purity of the final product.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional aromatic compound featuring vicinal amino groups and a methyl ester. This specific arrangement makes it a highly sought-after precursor for constructing complex molecular architectures, particularly benzimidazoles and other fused heterocyclic systems.[1][2][3] The synthesis of such compounds is a cornerstone of medicinal chemistry and drug development.

The core chemical challenge lies in the selective reduction of an aromatic nitro group to an amine in the presence of other functional groups—in this case, an existing amine and a methyl ester. The conversion is one of the most fundamental and widely studied transformations in organic chemistry.[4][5] A multitude of reagents and catalytic systems have been developed for this purpose, each with a distinct profile of reactivity, selectivity, cost, and safety.[4][6][7] This guide will focus on the most reliable and scalable of these methods: catalytic hydrogenation, metal-acid reduction, and dithionite reduction.

Mechanistic Foundations of Nitroarene Reduction

The reduction of an aromatic nitro group (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. The most widely accepted general mechanism, first proposed by Haber, involves a stepwise reduction pathway.[5][8]

The reaction typically initiates with a two-electron reduction of the nitro group to a nitroso intermediate (Ar-N=O). This is followed by a further two-electron reduction to a hydroxylamine intermediate (Ar-NHOH). The final and often rate-determining step is the reduction of the hydroxylamine to the target aniline.[5] While this "direct hydrogenation" route is common, alternative "condensation" pathways can occur where the nitroso and hydroxylamine intermediates react to form azoxybenzene, which is then further reduced.[8] The predominant pathway is highly dependent on the choice of reductant, catalyst, and reaction pH.

Caption: The stepwise reduction pathway from a nitroarene to an aniline.

Comparative Analysis of Key Reduction Methodologies

The choice of reduction method is a critical decision dictated by factors such as substrate compatibility, required scale, available equipment, and safety infrastructure. Below is a comparative analysis of three robust methods for preparing this compound.

| Methodology | Primary Reagents | Advantages | Disadvantages & Risks | Ideal Application |

| Catalytic Hydrogenation | H₂ gas, Pd/C, Pd(OH)₂, or Raney Ni | High yield, clean reaction (byproduct is water), catalyst is recyclable.[4][6] | Requires specialized high-pressure equipment. Catalysts can be pyrophoric.[9] Potential for thermal runaway with hydroxylamine intermediates.[10][11] | Large-scale synthesis; when high purity is paramount and appropriate safety infrastructure is in place. |

| Metal/Acid Reduction | SnCl₂·2H₂O / HCl or Fe / AcOH | Highly reliable, tolerant of many functional groups, inexpensive, does not require pressure equipment.[6][7][12] | Generates stoichiometric metallic waste. Requires strongly acidic conditions. Workup can be complex to remove metal salts.[13] | Bench-scale synthesis, methods development, situations where hydrogenation is not feasible. |

| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Mild, metal-free conditions.[14] High chemoselectivity (tolerates halides, esters, ketones).[14][15] Inexpensive and easy to handle.[16] | Requires aqueous or semi-aqueous solvent systems.[14] Can require large excess of reagent. Workup involves extraction from an aqueous phase.[17][18] | Substrates sensitive to acid or catalytic conditions. "Green chemistry" applications. |

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, workup, and purification.

Workflow Overview

All protocols follow a similar overarching workflow, ensuring a systematic approach from reaction to final product characterization.

Sources

- 1. Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 107582-20-7 [chemicalbook.com]

- 3. This compound | 107582-20-7 [m.chemicalbook.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. benchchem.com [benchchem.com]

- 11. chem.wisc.edu [chem.wisc.edu]

- 12. scispace.com [scispace.com]

- 13. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. fiveable.me [fiveable.me]

- 16. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-diaminobenzoate

Introduction

Methyl 2,3-diaminobenzoate (MDAB), a substituted aromatic amine and ester, is a molecule of significant interest within the pharmaceutical and chemical synthesis sectors. Its unique structural arrangement, featuring two adjacent amino groups on a benzoate scaffold, renders it a versatile and highly reactive building block. This guide provides a comprehensive overview of the core physicochemical properties of MDAB, offering field-proven insights into its characterization, synthesis, and application. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this important intermediate.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identity. MDAB is systematically identified by several key descriptors.

-

IUPAC Name: this compound

-

Synonyms: 2,3-Diaminobenzoic Acid Methyl Ester, 3-Aminoanthranilic acid methyl ester[1]

The spatial arrangement of its functional groups—a methyl ester and two primary amines at the C2 and C3 positions of the benzene ring—is critical to its chemical behavior. This ortho-diamine configuration is a key precursor for the formation of various heterocyclic systems.

Caption: 2D structure of this compound.

Core Physicochemical Characteristics

A summary of the fundamental physical and chemical properties of MDAB is crucial for its handling, reaction design, and purification. The data presented below is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Powder to crystal | [2][5] |

| Color | Light yellow to Brown | [2][5] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 322.6 ± 22.0 °C (Predicted) | [2] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.02 ± 0.10 (Predicted) | [2] |

| Purity | >98.0% (GC) | [5] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise hydrogen and carbon framework of MDAB.

-

¹H NMR (Proton NMR): The proton spectrum provides distinct signals for each unique hydrogen environment.

-

A singlet corresponding to the three methyl ester protons (–OCH₃) is typically observed around δ 3.74-3.89 ppm .[2][7]

-

The aromatic protons on the benzene ring appear as multiplets or distinct doublets and triplets between δ 6.38 and 7.49 ppm .[2][7] The specific coupling patterns are dependent on the solvent and instrument resolution.

-

The two amino groups (–NH₂) produce broad singlet signals, whose chemical shifts are highly dependent on solvent and concentration, appearing between δ 4.48 and 6.20 ppm .[2][7]

-

-

¹³C NMR (Carbon NMR): While detailed experimental spectra for the 2,3-isomer are less commonly published, the expected signals based on its structure would include:

-

A signal for the ester carbonyl carbon (~167 ppm).

-

Signals for the aromatic carbons, with those bonded to nitrogen atoms shifted upfield.

-

A signal for the methyl carbon of the ester group (~52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak: The expected exact mass is 166.18 g/mol .[6]

-

Fragmentation: A common fragmentation pattern involves the loss of the methoxy group (–OCH₃), resulting in a fragment ion with an m/z value around 135.05.[2][3][4]

Synthesis, Reactivity, and Applications

The utility of MDAB stems directly from its synthesis accessibility and the reactivity of its ortho-diamine moiety.

Common Synthesis Pathway: Catalytic Hydrogenation

A prevalent and efficient method for synthesizing MDAB is the catalytic reduction of its nitro-precursor, methyl 2-amino-3-nitrobenzoate.

Caption: Workflow for the synthesis of MDAB via catalytic hydrogenation.

Expert Rationale: This pathway is favored due to its high yield (often quantitative) and clean reaction profile.[2][3][4] Palladium-based catalysts are exceptionally effective for the chemoselective reduction of aromatic nitro groups to amines without affecting other functional groups like the ester. The use of a hydrogen atmosphere provides the necessary reducing agent.

Reactivity and Role in Drug Development

The primary value of MDAB lies in its role as a pharmaceutical intermediate.[3][4] The adjacent amino groups are nucleophilic and can readily react with dicarbonyl compounds or their equivalents to form fused heterocyclic rings, most notably benzimidazoles.

This reactivity is exploited in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, it serves as a precursor for intermediates used in the preparation of angiotensin II receptor blockers like candesartan.[3][4] Furthermore, MDAB and its derivatives have been investigated for potential anticancer activity, possibly through mechanisms involving the inhibition of DNA synthesis and cell division.[2][3][4] Some research also points to its activity as a 5-HT4 receptor agonist.[2][3][4]

Experimental Protocol: Purity Determination by HPLC

To ensure the quality and consistency of MDAB for research or manufacturing, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose. The following protocol is a self-validating system designed for accuracy and reproducibility.

Caption: Standard workflow for purity analysis of MDAB by HPLC.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). The organic modifier (acetonitrile) controls the retention time, while the acidic additive (TFA) ensures sharp peak shapes by protonating the amine functionalities.

-

Standard Preparation: Accurately weigh a reference standard of MDAB and dissolve it in the mobile phase to a known concentration (e.g., 1.0 mg/mL). This provides the benchmark for purity calculation.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Equilibration: Flush a C18 reverse-phase column with the mobile phase until a stable baseline is achieved. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.

-

Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

-

Detection: Monitor the column eluent using a UV detector set to the absorbance maximum (λmax) of MDAB. This wavelength must be predetermined via a UV-Vis scan to ensure maximum sensitivity.

-

Data Processing: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to that of the standard, using the area percent method.

This protocol is self-validating because the use of a well-characterized reference standard allows for direct and accurate quantification of the analyte, while the system suitability parameters (e.g., peak symmetry, retention time stability) confirm the validity of the run itself.

Storage, Handling, and Stability

Proper storage is critical to maintain the integrity of MDAB.

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2]

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the electron-rich diamino functionalities.[2]

-

Light Sensitivity: The compound should be kept in a dark place, as exposure to light can promote degradation.[2]

Conclusion

This compound is a foundational building block in modern organic synthesis, particularly for the pharmaceutical industry. Its value is derived from a combination of well-defined physicochemical properties, a reactive ortho-diamine moiety ideal for constructing complex heterocyclic scaffolds, and accessible synthetic routes. A thorough understanding of its characteristics—from its spectroscopic fingerprint and melting point to its stability and analytical profiling—is paramount for any scientist or researcher aiming to leverage this versatile intermediate in drug discovery and development.

References

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

2,3-Diaminobenzoic acid methyl ester. PubChem. [Link]

-

This compound| CAS:#107582-20-7. Letopharm Limited. [Link]

Sources

- 1. 2,3-Diaminobenzoic acid methyl ester (15785-69-2) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound | 107582-20-7 [m.chemicalbook.com]

- 3. This compound | 107582-20-7 [chemicalbook.com]

- 4. This compound CAS#: 107582-20-7 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-diaminobenzoate

Introduction

Methyl 2,3-diaminobenzoate (CAS No. 107582-20-7) is a significant intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] Its chemical structure, featuring vicinal amino groups and a methyl ester on an aromatic ring, presents a unique electronic environment that is reflected in its spectroscopic properties. An unambiguous structural confirmation and purity assessment of this compound is paramount for its application in research and drug development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established scientific principles and experimental best practices.

The molecular integrity of intermediates like this compound is the bedrock of reliable downstream applications. This document serves as a detailed reference for researchers, offering not just spectral data, but a cohesive interpretation that links empirical observations to the underlying molecular structure.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's architecture is crucial before delving into its spectral data. The diagram below illustrates the structure of this compound, with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The analysis was performed in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes, which can engage in hydrogen bonding with the amine protons, affecting their chemical shift and peak shape.[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.06 | d | 1H | Ar-H (H-6) |

| 6.70 | d | 1H | Ar-H (H-4) |

| 6.38 | t | 1H | Ar-H (H-5) |

| 6.20 | br s | 1H | NH ₂ (C3-NH₂) |

| 4.80 | br s | 1H | NH ₂ (C2-NH₂) |

| 3.74 | s | 3H | -OCH ₃ (H-8) |

| Data acquired on a 300 MHz spectrometer in DMSO-d₆.[1][2] |

Interpretation and Rationale:

-

Aromatic Region (δ 6.3-7.1 ppm): The three aromatic protons appear as distinct signals, consistent with a trisubstituted benzene ring. The proton at H-5 (δ 6.38 ppm) appears as a triplet due to coupling with its two neighbors, H-4 and H-6. The protons at H-4 (δ 6.70 ppm) and H-6 (δ 7.06 ppm) each appear as doublets. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent electron-withdrawing methyl ester group.

-

Amine Protons (δ 4.80 and 6.20 ppm): The two amino groups give rise to two broad singlets. Their broadness is a result of rapid proton exchange and quadrupolar relaxation from the nitrogen atom.[5] The difference in their chemical shifts suggests they are in distinct chemical environments. The amine at the C2 position is ortho to the bulky ester group, which can influence its conformation and hydrogen-bonding characteristics compared to the amine at C3.

-

Methyl Ester Protons (δ 3.74 ppm): The three protons of the methyl group (-OCH₃) appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.

Carbon-¹³ (¹³C) NMR Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~168 | C =O (C-7) | Typical range for an ester carbonyl carbon.[8] |

| ~148 | Ar-C -N (C-2) | Aromatic carbon attached to nitrogen, significantly deshielded. |

| ~138 | Ar-C -N (C-3) | Aromatic carbon attached to nitrogen, deshielded. |

| ~130 | Ar-C -H (C-6) | Aromatic methine carbon, influenced by the adjacent ester group. |

| ~120 | Ar-C -H (C-4) | Aromatic methine carbon. |

| ~118 | Ar-C -H (C-5) | Aromatic methine carbon, upfield due to two ortho amino groups. |

| ~115 | Ar-C -COOCH₃ (C-1) | Quaternary aromatic carbon, shielded relative to other substituted carbons. |

| ~52 | -OC H₃ (C-8) | Characteristic chemical shift for a methyl ester carbon.[9] |

| Predicted values are based on additive models and data from analogous compounds. |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 165-175 ppm.[8]

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The two carbons directly attached to the electron-donating amino groups (C-2 and C-3) are expected to be significantly deshielded. The methine carbons (C-4, C-5, C-6) will have shifts determined by their position relative to all three substituents. The quaternary carbon (C-1) attached to the ester group will also have a characteristic shift.

-

Methyl Carbon (C-8): The methyl carbon of the ester group consistently appears in the 50-55 ppm range.[9]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information on the vibrational frequencies of bonds, which are characteristic of specific molecular moieties. For a solid sample like this compound, the KBr pellet method is a standard and reliable technique for obtaining a high-quality spectrum.[10][11]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium |

| 2990 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium |

| ~1680 | C=O Stretch | Ester | Strong |

| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium-Strong |

| 1600, 1480 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |

| ~1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1200 | C-O Stretch (Asymmetric) | Ester | Strong |

Interpretation of Key Vibrational Modes:

-

N-H Stretching Region (3450 - 3300 cm⁻¹): The presence of two primary amino groups should give rise to two distinct absorption bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of two amino groups may lead to a more complex pattern.

-

C=O Stretching (around 1680 cm⁻¹): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester. This is one of the most characteristic peaks in the IR spectrum.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 and 1480 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C-N and C-O stretching and various bending vibrations. The strong band around 1250 cm⁻¹ is characteristic of the C-N stretch in aromatic amines, and the strong C-O stretch of the ester will also be prominent.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common technique that generates a molecular ion and induces fragmentation.

Molecular Ion:

Observed and Predicted Fragmentation Pattern:

The fragmentation of aromatic esters under EI-MS is well-documented.[13][14] A primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Analysis of Fragmentation:

-

Molecular Ion (m/z 166): The molecular ion peak is expected to be reasonably intense due to the stability of the aromatic ring.

-

Loss of a Methoxy Radical (m/z 135): The most significant initial fragmentation is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a highly stable acylium cation at m/z 135. This fragment has been experimentally observed.[1][2]

-

Loss of Carbon Monoxide (m/z 107): The acylium ion at m/z 135 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an aromatic cation at m/z 107. This is a common fragmentation pathway for benzoyl-type cations.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential. The following sections outline the recommended procedures for the analysis of this compound.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Chosen for its excellent solvating power for polar aromatic amines and its high boiling point. It allows for the observation of exchangeable N-H protons, which might be lost in D₂O.[3]

-

Concentration: A concentration of 10-20 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening due to aggregation.

IR Spectroscopy Protocol (KBr Pellet Method)

Caption: Standard workflow for IR analysis via the KBr pellet method.

Causality Behind Experimental Choices:

-

KBr Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to many organic compounds when pressed, minimizing light scattering.[10][15]

-

Grinding: Thorough grinding and mixing are critical to ensure the sample is homogeneously dispersed within the KBr matrix. This prevents spectral artifacts and ensures a representative spectrum.[16]

-

Pressure: High pressure causes the KBr to flow and form a transparent, glass-like pellet, effectively trapping the analyte in a solid solution.[11]

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR data confirms the substitution pattern of the aromatic ring and the presence of the methyl ester and two distinct amino groups. While experimental ¹³C NMR and IR data are not widely published, predictive analysis based on established principles provides a robust framework for their interpretation. Mass spectrometry corroborates the molecular weight and reveals a logical fragmentation pattern initiated by the loss of the methoxy radical. The protocols detailed herein represent best practices for acquiring high-fidelity data, ensuring that researchers and drug development professionals can confidently verify the structure and purity of this important chemical intermediate.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

-

Shimadzu. (n.d.). KBr Pellet Method. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

-

AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

Sibilio, J. P. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8. [Link]

-

Specac. (n.d.). What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets. [Link]

-

Suhr, H. (1963). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Molecular Physics, 6(2), 153-160. [Link]

-

Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]

-

ResearchGate. (n.d.). Solvent effects on the infrared spectra of anilines. IV. Secondary aromatic amines and amides with trifluoromethyl or phenyl as ortho substituents. [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis and Spectral Studies of Diamines Derivatives. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Chem. Commun.. [Link]

-

J-STAGE. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

SpectraBase. (n.d.). 3,4-Diaminobenzoic acid. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

University of Texas at Austin. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. [Link]

-

The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

-

PubChem. (n.d.). 2,3-Diaminobenzoic acid. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

ResearchGate. (n.d.). The infrared spectrum of aniline vapour (upper panel). The spectrum.... [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

PubChem. (n.d.). Methyl 2-[(3,5-diaminobenzoyl)amino]benzoate. [Link]

-

NIST. (n.d.). Aniline. [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. [Link]

Sources

- 1. This compound | 107582-20-7 [chemicalbook.com]

- 2. This compound | 107582-20-7 [m.chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aiinmr.com [aiinmr.com]

- 10. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 16. azom.com [azom.com]

Part 1: Introduction and Physicochemical Profile

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of Methyl 2,3-diaminobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will explore its synthesis, physicochemical properties, and the critical importance of its crystal structure. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document will serve as a procedural guide to its determination and analysis, using the elucidated structure of its isomer, Methyl 3,5-diaminobenzoate, as an instructive case study.

This compound (MDAB) is an aromatic amine and ester of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing two nucleophilic amino groups ortho to each other and a methyl ester group, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules.[1][2] Notably, it serves as a key pharmaceutical intermediate in the production of drugs such as Candesartan.[3][4] Furthermore, preliminary research suggests potential anticancer activity for this class of compounds, possibly through mechanisms involving the inhibition of DNA synthesis.[3][4]

A precise understanding of its three-dimensional structure is paramount for unlocking its full potential in structure-based drug design and materials science. The spatial arrangement of its hydrogen bond donors (the two -NH₂ groups) and acceptor (the carbonyl oxygen) dictates its intermolecular interactions, which in turn influences its solubility, melting point, and, most importantly, its binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [5] |

| Molecular Weight | 166.18 g/mol | [5] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| CAS Number | 107582-20-7 | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point (Predicted) | 322.6 ± 22.0 °C | [3] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [3] |

Part 2: Synthesis and Crystallization Strategy

The successful determination of a crystal structure begins with the synthesis of high-purity material followed by the meticulous growth of single crystals.

2.1: Recommended Synthesis Protocol: Catalytic Hydrogenation

One of the most efficient and high-yield methods for synthesizing this compound is the catalytic reduction of its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) in a suitable pressure vessel, add Palladium Hydroxide on carbon (20% Pd, ~10g).

-

Causality: Anhydrous ethanol is an excellent solvent for the starting material and the product. Palladium hydroxide is a highly effective catalyst for the hydrogenation of nitro groups, often preferred over Palladium on carbon for its higher activity and reduced risk of side reactions.

-

-

Degassing and Hydrogenation: Seal the vessel and degas the slurry by purging with nitrogen gas, followed by evacuating the atmosphere. Introduce hydrogen gas to a pressure of 4 atm.

-

Causality: Removing oxygen is critical to prevent catalyst poisoning and potential side reactions. The hydrogen pressure provides the necessary driving force for the reduction reaction.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Vigorous stirring ensures efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.

-

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Remove the palladium catalyst by filtration through a pad of Celite®.

-

Causality: Celite provides a fine filter bed that effectively removes the solid catalyst particles.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound as a dark orange oil, which should solidify upon standing.[3] The product can be further purified by column chromatography on silica gel if necessary.[6]

2.2: The Art of Single Crystal Growth: A Best-Practice Approach

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. For a compound like this compound, the slow evaporation method is a primary technique to explore.

Experimental Protocol:

-

Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents (e.g., ethyl acetate, methanol, ethanol, or a mixture like hexane/ethyl acetate) in clean vials.

-

Causality: The ideal solvent should fully dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. The polarity of the solvent can influence the resulting crystal packing and polymorphism.

-

-

Controlled Evaporation: Cover the vials with a cap or parafilm containing a few small pinholes. Place the vials in a vibration-free environment at a constant temperature.

-

Causality: The pinholes restrict the rate of solvent evaporation. Slow evaporation is crucial as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, preventing the formation of polycrystalline powder.

-

-

Crystal Harvesting: Monitor the vials over several days to weeks. Once well-formed, single crystals appear, carefully harvest them using a spatula or by decanting the remaining solvent.

Sources

- 1. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 107582-20-7 [m.chemicalbook.com]

- 4. This compound | 107582-20-7 [chemicalbook.com]

- 5. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Solubility of Methyl 2,3-Diaminobenzoate in Common Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. It is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides an in-depth technical overview of the solubility of methyl 2,3-diaminobenzoate, a key intermediate in pharmaceutical synthesis.[1] While precise quantitative solubility data for this compound is not extensively published, this document synthesizes its known physicochemical properties, information from its synthesis, and established chemical principles to provide a robust predictive analysis and practical methodologies for its determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the first step in predicting its solubility behavior.[2] this compound is an aromatic compound containing both amine and ester functional groups.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 107582-20-7 | [3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| Appearance | Yellow solid or dark orange oil that solidifies upon standing | [4][5] |

| Density | ~1.26 g/cm³ | [6] |

| Boiling Point | ~322.6 °C at 760 mmHg | [6] |

The presence of two primary amine groups and a methyl ester group on a benzene ring dictates the molecule's polarity and its capacity for hydrogen bonding. The amine groups can act as hydrogen bond donors and acceptors, while the ester group primarily acts as a hydrogen bond acceptor.[7][8] This dual functionality suggests a complex solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Polarity and Hydrogen Bonding

This compound possesses both polar (two -NH₂ groups, -COOCH₃ group) and non-polar (benzene ring) regions. The polar functional groups are capable of forming hydrogen bonds, which is a key factor in its solubility in protic solvents like alcohols.[8] The aromatic ring contributes to its solubility in non-polar aromatic solvents through π-π stacking interactions.

Influence of Functional Groups

-

Amine Groups (-NH₂): The two primary amine groups are basic and can form strong hydrogen bonds. Lower aliphatic amines are generally soluble in water and alcohols.[8] Aromatic amines, while less basic than aliphatic amines, still exhibit solubility in polar organic solvents.[1]

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's solubility in polar aprotic solvents.

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, which will favor solubility in non-polar solvents like benzene and toluene.

The interplay of these functional groups suggests that this compound will exhibit a degree of solubility across a range of solvents with varying polarities.

Estimated Solubility Profile

While quantitative data is scarce, an estimated qualitative solubility profile can be inferred from its chemical structure and documented use in chemical synthesis. Synthesis procedures for this compound frequently involve solvents such as ethanol, methanol, and ethyl acetate, indicating good solubility in these media.[4][5] Conversely, its purification often involves hexane as a co-solvent in column chromatography, suggesting lower solubility in non-polar aliphatic hydrocarbons.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the amine and ester groups. Used in synthesis.[5] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, used as a solvent during its synthesis.[4] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction solvent during its synthesis, indicating good solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | A common solvent for organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A good solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Its polarity should allow for dissolution of the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve the compound. |

| Toluene | Non-polar Aromatic | Sparingly Soluble | π-π stacking interactions between the benzene rings can promote some solubility. |

| Hexane | Non-polar Aliphatic | Insoluble to Sparingly Soluble | The high polarity of the functional groups will limit solubility in non-polar aliphatic solvents. Used as an anti-solvent in purification. |

| Water | Polar Protic | Sparingly Soluble | While the polar groups can hydrogen bond with water, the hydrophobic benzene ring will limit solubility. The parent compound, 2,3-diaminobenzoic acid, is soluble in water.[9] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe and record whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Sources

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 107582-20-7 [chemicalbook.com]

- 5. This compound | 107582-20-7 [m.chemicalbook.com]

- 6. Spectral characteristics of 3,5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study [ouci.dntb.gov.ua]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. byjus.com [byjus.com]

- 9. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

A Guide to the Thermal Stability and Decomposition of Methyl 2,3-diaminobenzoate: An Investigative Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-diaminobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, optimizing reaction conditions, and predicting shelf-life and degradation pathways of related active pharmaceutical ingredients (APIs). This technical guide addresses the current gap in publicly available data by presenting a comprehensive investigative framework. We will explore the predicted thermal behavior of this compound based on its functional groups and provide detailed, field-proven experimental protocols to rigorously characterize its thermal properties. This document is designed to empower researchers to generate the critical data needed for process safety, formulation development, and regulatory compliance.

Introduction: The Need for Thermal Characterization

This compound (M23DAB), with its vicinal amino groups and methyl ester functionality on a benzene ring, presents a unique chemical architecture. This structure is a valuable building block but also suggests potential thermal liabilities. The proximity of the amino and ester groups may facilitate specific intramolecular reactions upon heating, while the aromatic amine core is susceptible to oxidation and other degradation pathways.

Currently, safety data sheets for M23DAB indicate that no specific decomposition temperature data is available. This lack of information poses a significant risk in a research and development setting, where the material may be subjected to various thermal stresses during synthesis, purification, and formulation. This guide, therefore, outlines a systematic approach to de-risk the use of M23DAB by thoroughly characterizing its thermal stability and decomposition products.

Predicted Thermal Decomposition Pathways

Based on the chemical structure of this compound and established principles of organic chemistry, several decomposition pathways can be hypothesized. The primary competing pathways are likely to be intramolecular cyclization and fragmentation of the ester and amine functionalities.

-

Intramolecular Cyclization: The ortho- and meta-positioning of the two amine groups and the methyl ester creates a favorable geometry for intramolecular cyclization reactions upon heating. One plausible pathway is the formation of a benzimidazolone derivative through the reaction of the two amine groups with subsequent or concurrent involvement of the ester group.

-

Ester Pyrolysis: Aromatic methyl esters can undergo thermal decomposition, although this typically requires high temperatures. The initial step could be the homolytic cleavage of the O-CH3 bond or the C-O bond.

-

Decarboxylation: While less common for esters than for carboxylic acids, decarboxylation could occur at elevated temperatures, leading to the formation of diaminobenzene derivatives.

-

Amine Degradation: Aromatic amines can undergo complex thermal degradation reactions, which may be influenced by the presence of an oxidizing atmosphere. These reactions can lead to the formation of nitrogen oxides and complex polymeric materials.

The following diagram illustrates some of the predicted initial decomposition pathways for this compound.

Caption: Proposed experimental workflow for thermal characterization.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

DSC is a critical first step to identify the melting point, measure its enthalpy of fusion, and screen for any highly energetic decomposition events. [1][2] Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the anticipated melting point (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature and peak maximum of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Carefully examine the thermogram for any exothermic events (peaks pointing down) that would indicate a decomposition reaction. Note the onset temperature of any such exotherm.

-

Thermogravimetric Analysis (TGA) for Quantifying Thermal Stability

TGA will provide precise data on the temperature at which mass loss begins and the discrete stages of decomposition. [3][4] Experimental Protocol:

-

Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (T-onset), typically defined as the temperature at which 5% mass loss occurs.

-

Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss for each decomposition step.

-

Quantify the percentage of mass lost in each distinct step.

-

Evolved Gas Analysis by TGA-Mass Spectrometry (TGA-MS)

To identify the chemical nature of the molecules being released during the mass loss events observed in TGA, a hyphenated technique such as TGA-MS is indispensable. [5][6] Experimental Protocol:

-

Sample and Instrument Setup: Follow the TGA protocol as described above, using a TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

MS Parameters: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) throughout the TGA experiment.

-

Data Analysis:

-

Correlate the ion currents for specific m/z values with the mass loss events from the TGA data.

-

For each decomposition step, identify the major ions detected.

-

Based on the fragmentation patterns, propose the chemical structures of the evolved gases. For example, a detection of m/z = 32 could indicate the loss of methanol, while m/z = 44 could suggest the evolution of carbon dioxide.

-

Synthesizing the Data for a Complete Profile

By integrating the results from DSC, TGA, and TGA-MS, a comprehensive thermal stability profile of this compound can be constructed.

| Parameter | Analytical Technique | Significance |

| Melting Point (°C) | DSC | A fundamental physical property, indicating purity. |

| Enthalpy of Fusion (J/g) | DSC | Provides information on the crystal lattice energy. |

| Exothermic Decomposition | DSC | Critical for identifying thermal hazards. |

| Onset of Decomposition (°C) | TGA | Defines the upper limit for thermal stability. |

| Mass Loss Profile (%) | TGA | Indicates the number and magnitude of decomposition steps. |

| Decomposition Products | TGA-MS | Elucidates the chemical pathways of decomposition. |

This integrated dataset will allow for:

-

Establishing Safe Handling Temperatures: The onset of decomposition from TGA, corroborated by any exotherms in DSC, will define the maximum safe operating temperature for processes involving this compound.

-

Elucidating Decomposition Mechanisms: The identification of evolved gases by TGA-MS will provide direct evidence to support or refute the predicted decomposition pathways, leading to a more complete understanding of the compound's thermal degradation.

-

Informing Formulation and Stability Studies: Knowledge of the decomposition products is crucial for developing stable formulations and for identifying potential degradants in long-term stability studies of APIs synthesized from this intermediate.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is not yet widely published, a robust and reliable characterization is achievable through a systematic application of modern thermal analysis techniques. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for researchers to generate this critical data. By following these protocols, scientists and drug development professionals can ensure the safe and effective use of this important chemical intermediate, ultimately contributing to the development of safer and more stable pharmaceutical products.

References

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

Impact Analytical. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

Heetderks, T., & Wang, X. (2022, January 13). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Eurofins EAG. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

ResearchGate. (2020, March 10). Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. Retrieved from [Link]

-

Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. Retrieved from [Link]

-

Yamakado, R., Matsuoka, S., Suzuki, M., Takeuchi, D., Masu, H., Azumaya, I., & Takagi, K. (2015). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. Chemical Communications, 51(26), 5710–5713. [Link]

-

ResearchGate. (n.d.). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Retrieved from [Link]

-

SKZ Industrial. (n.d.). Differential Scanning Calorimetry DSC Analysis | Applications and Benefits. Retrieved from [Link]

-

Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ACS Publications. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]

-

AZoM. (2025, March 17). Exploring Thermogravimetry and Gas Analysis. Retrieved from [Link]

-

Erbil Polytechnic University. (n.d.). PRODUCTION OF METHYL BENZOATE. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Retrieved from [Link]

-

YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Atmospheric Measurement Techniques. (2016, April 11). Organic and inorganic decomposition products from the thermal desorption of atmospheric particles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

PubMed Central. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

-

PubMed Central. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

-

Process Insights. (n.d.). Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). Retrieved from [Link]

-

PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

-

ResearchGate. (n.d.). A procedure for calibration of differential scanning calorimeters. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025, December 30). Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. Retrieved from [Link]

-

Semantic Scholar. (2002, July 1). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved from [Link]

-

MDPI. (n.d.). Reaction Mechanism of Pyrolysis and Combustion of Methyl Oleate: A ReaxFF-MD Analysis. Retrieved from [Link]

-

YouTube. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

-

ACS Publications. (n.d.). The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions. Retrieved from [Link]

-

MDPI. (2026, January 2). One-Pot Direct Synthesis of b-Axis-Oriented and Al-Rich ZSM-5 Catalyst via NH4NO3-Mediated Crystallization for CO2 Hydrogenation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. Retrieved from [Link]

-

MDPI. (n.d.). Combined Thermal and Colorimetric Analysis as a Tool for Detecting Counterfeit Viagra® Tablets. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Retrieved from [Link]

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

Sources